2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline
Description
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is a substituted aniline derivative characterized by a phenoxy-ethyl bridge linking two aromatic systems. The core structure comprises a central aniline group (C₆H₅NH₂) modified with a 2-isopropyl-5-methylphenoxy-ethyl substituent. This compound exhibits a molecular formula of C₂₁H₂₉NO, with a molecular weight of 311.47 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSXLIPAUPECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The synthesis of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline typically involves a nucleophilic substitution reaction between 2-isopropyl-5-methylphenol and an aniline derivative. The reaction is usually carried out in organic solvents such as dichloromethane or toluene under reflux conditions to ensure complete reaction.
Reaction Details
Starting Materials: The synthesis requires specific starting materials to ensure the desired product is formed. These include 2-isopropyl-5-methylphenol and a suitable aniline derivative.
Reaction Conditions: The reaction conditions are optimized to maximize yield and purity. Reflux conditions in solvents like dichloromethane or toluene are commonly employed.
Chemical Reactions: this compound can undergo various chemical reactions due to its functional groups. These reactions can be further explored for different applications.
Common Reagents and Conditions: Specific reagents and conditions are used to facilitate the synthesis. These may include catalysts, bases, and specific temperature controls.
Biological Activity and Applications
This compound has been investigated for potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug development. The compound can bind to proteins and enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
This compound is unique due to its combination of isopropyl and methylphenoxy groups, which confer specific chemical properties and reactivity. Similar compounds can be compared based on their structural and chemical properties to understand the unique advantages of this specific compound.
Data Table
| Property | Value |
|---|---|
| CAS No. | 1040681-63-7 |
| Molecular Formula | C21H29NO |
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline |
| Standard InChI | InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3 |
| Standard InChIKey | BWXSXLIPAUPECL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C |
| PubChem Compound ID | 28308752 |
| Last Modified | Aug 16 2023 |
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and aniline groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and aniline groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Material Science
This compound can be utilized as an intermediate in the synthesis of polymers and other materials. Its unique structure allows it to contribute to the development of materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
In polymer chemistry, this compound has been used to create copolymers that demonstrate improved resistance to environmental degradation. Research has shown that incorporating this compound into polymer matrices enhances their durability and longevity.
Agrochemicals
The compound's chemical structure is also relevant in the formulation of agrochemicals, particularly as a potential herbicide or pesticide component. Its ability to interact with plant metabolic pathways could lead to innovative solutions for crop protection.
Case Study: Herbicidal Activity
Preliminary studies have demonstrated that certain formulations containing this compound show promise in selectively targeting weed species without harming crops, thereby improving agricultural yield and sustainability.
Data Table: Comparison of Applications
| Application Area | Description | Case Study Focus |
|---|---|---|
| Medicinal Chemistry | Potential drug development | Anticancer activity |
| Material Science | Intermediate for polymers | Synthesis of durable copolymers |
| Agrochemicals | Formulation component for pesticides/herbicides | Selective herbicidal activity |
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
Functional Group Diversity: Unlike thiadiazole-acetamide derivatives (e.g., 5e, 5f), the target compound lacks the thiadiazole ring and acetamide linkage, replacing them with a direct aniline-phenoxy-ethyl motif. This structural divergence reduces hydrogen-bonding capacity (amide → amine) and alters lipophilicity .
Substituent Effects: The isopropyl and methyl groups on the phenoxy ring enhance steric bulk compared to methoxy-substituted analogs (e.g., 5k), likely reducing solubility in polar solvents like methanol or ethanol (cf. solubility trends in ) .
Physicochemical Properties
- Melting Points: Thiadiazole-acetamide derivatives (e.g., 5f, 5g) exhibit higher melting points (158–170°C) due to stronger intermolecular hydrogen bonding via amide and thiadiazole groups.
- This aligns with the lipophilic nature of the target compound .
Biological Activity
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline, a compound with the molecular formula C21H29NO, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse sources to provide a comprehensive overview.
The compound is characterized by its isopropyl and methylphenoxy groups, which influence its reactivity and biological interactions. The synthesis typically involves nucleophilic substitution reactions between 2-isopropyl-5-methylphenol and aniline derivatives in organic solvents like dichloromethane under reflux conditions .
| Property | Value |
|---|---|
| Molecular Weight | 311.47 g/mol |
| Boiling Point | 452.8 ± 45.0 °C (predicted) |
| Density | 1.004 ± 0.06 g/cm³ (predicted) |
| pKa | 4.14 |
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various proteins and enzymes.
The compound's mechanism involves binding to specific molecular targets, which can alter enzyme activity and affect cellular pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer research where it may influence pathways related to tumor growth and metastasis .
Case Studies and Research Findings
Recent studies have highlighted the compound's role as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .
Table 2: Summary of Biological Studies
Applications in Research
The compound is not only significant in medicinal chemistry but also finds applications in various fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
